REACTION_CXSMILES
|
[CH:1]1([C:6]2[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([C:14]([O:16]CC)=O)[O:8][N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:19]>>[CH:1]1([C:6]2[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([C:14]([NH2:19])=[O:16])[O:8][N:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
51.59 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=NOC(=C1[N+](=O)[O-])C(=O)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=NOC(=C1[N+](=O)[O-])C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.17 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |